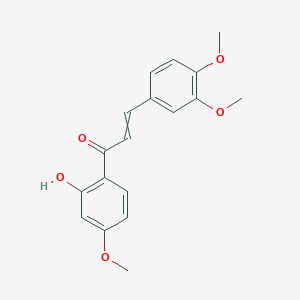

3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

Description

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one (CAS: 10493-06-8, molecular formula: C₁₈H₁₈O₅, molecular weight: 314.33 g/mol) is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system bridging two aryl rings. The A-ring (3,4-dimethoxyphenyl) and B-ring (2-hydroxy-4-methoxyphenyl) substituents confer distinct electronic and steric properties, influencing its reactivity, intermolecular interactions, and biological activity.

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-13-6-7-14(16(20)11-13)15(19)8-4-12-5-9-17(22-2)18(10-12)23-3/h4-11,20H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTAHPCCLORHHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one involves several synthetic routes. One common method includes the use of immobilized uridine diphosphate glycosyltransferases (UGTs) and sucrose synthases (SuSy) in sequential reactions . This method is efficient and cost-effective compared to traditional approaches.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques and equipment is crucial in maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, concentration, and the presence of catalysts, play a significant role in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to various substituted products.

Scientific Research Applications

Antioxidant Properties

Chalcones, including 3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases such as cancer and neurodegenerative disorders .

Anticancer Activity

Research has indicated that this chalcone exhibits significant anticancer properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity makes it a candidate for treating inflammatory diseases such as arthritis and asthma .

Drug Development

Due to its diverse biological activities, this compound serves as a lead compound in drug development. Its derivatives are being synthesized to enhance potency and selectivity against specific cancer types or inflammatory conditions .

Formulation in Herbal Medicines

The compound is often included in herbal formulations due to its synergistic effects with other phytochemicals. Its incorporation can enhance the therapeutic efficacy of traditional medicines used in various cultures .

Pesticide Development

Chalcones have been explored for their potential as natural pesticides. The ability of this compound to inhibit the growth of certain plant pathogens makes it a candidate for developing eco-friendly agricultural pesticides .

Photovoltaic Materials

Recent studies have investigated the use of chalcones in organic photovoltaic devices due to their ability to absorb light and convert it into electrical energy. The structural properties of this compound contribute to its effectiveness as a light-harvesting material .

Case Studies

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The dihedral angle between the aryl rings (A/C) is a critical parameter affecting molecular planarity and crystal packing. Key comparisons include:

Key Observations :

- Electron-withdrawing substituents (e.g., Br, F) on the B-ring reduce steric hindrance, favoring planarity (dihedral angles <10°) .

- Bulky or polar groups (e.g., -OH, -OMe) increase torsional strain, as seen in the target compound’s anticipated non-planar conformation (analogous to 18.46° in chlorinated derivatives) .

Spectroscopic and Computational Comparisons

Theoretical and experimental NMR studies highlight substituent effects on chemical shifts:

Key Observations :

- GIAO-DFT methods accurately predict carbonyl (C=O) shifts with deviations <2 ppm, validating computational approaches for chalcones .

- Electron-donating groups (e.g., -OMe, -OH) deshield adjacent carbons, shifting signals upfield .

Key Observations :

- The 2-hydroxy group enhances radical scavenging by stabilizing phenoxyl radicals via resonance .

- Methoxy groups at 3,4-positions (A-ring) may synergize with B-ring -OH/-OMe to improve activity, though the target compound’s IC₅₀ remains unquantified .

Nonlinear Optical (NLO) Properties

Halogenated analogs exhibit strong third-order NLO responses:

Key Observations :

Biological Activity

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes recent findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C18H18O5

- Molecular Weight: 314.33 g/mol

- CAS Number: 10493-06-8

Chalcones are known for their diverse biological activities, which include:

- Antioxidant Activity: They exhibit significant free radical scavenging capabilities, which can protect cells from oxidative stress.

- Anti-inflammatory Effects: Chalcones can inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

- Anticancer Properties: They have been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 (CML) | 17.14 - 69.67 | Induction of ROS and apoptosis |

| MDA-MB-231 (Breast) | 21.00 | Modulation of p53 pathway and apoptosis |

| A431 (Skin Cancer) | 13.20 - 34.70 | Cell cycle arrest at G0/G1 phase |

| PC-3 (Prostate) | Not specified | Inhibition of tumor growth and induction of apoptosis |

These findings indicate that the compound can effectively target multiple cancer types by inducing oxidative stress and apoptosis while disrupting cell cycle progression.

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation by inhibiting COX enzymes:

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 19.45 ± 0.07 |

| COX-2 | 42.1 ± 0.30 |

Inhibition of these enzymes leads to decreased levels of inflammatory mediators, suggesting its utility in treating inflammatory conditions .

Case Studies

-

Study on Anticancer Effects:

A study investigated the effects of various chalcone derivatives, including our compound, on human gastric cancer cells (MGC-803). The results indicated significant antiproliferative activity and induction of apoptosis through ROS production and modulation of apoptotic signaling pathways . -

Anti-inflammatory Research:

Another study focused on the anti-inflammatory properties of chalcone derivatives. It was found that compounds similar to this compound could significantly reduce inflammation in vitro by inhibiting COX enzymes and reducing cytokine levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.